BenchChemオンラインストアへようこそ!

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide

NAPE-PLD activation Cardiometabolic disease Efferocytosis

Unique benzothiazole sulfonyl-piperidine (BT-SPC) regioisomer for NAPE-PLD SAR and mAChR M5 antagonist discovery. Distinct 3-carboxamide and methanesulfonyl-6-fluoro-benzothiazole combination maps potency drivers beyond VU534/VU533 (EC50 ~0.30–0.60 μM). Use as matched molecular pair versus 4-carboxamide analog (CAS 1058506-87-8) to extract robust SAR. Critical for selectivity profiling in patent US20230303552A1 chemical space. Currently limited sourcing; secure your supply for competitive lead optimization now.

Molecular Formula C14H16FN3O3S2
Molecular Weight 357.42
CAS No. 1058398-17-6
Cat. No. B2799220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide
CAS1058398-17-6
Molecular FormulaC14H16FN3O3S2
Molecular Weight357.42
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C14H16FN3O3S2/c1-23(20,21)18-6-2-3-9(8-18)13(19)17-14-16-11-5-4-10(15)7-12(11)22-14/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17,19)
InChIKeyURJGJAXUBGZCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide (CAS 1058398-17-6): Compound Profile for Sourcing & Selection


N-(6-Fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is a synthetic, small-molecule benzothiazole sulfonyl-piperidine carboxamide (BT-SPC). It belongs to a broader chemotype under investigation for modulating enzymes such as NAPE-PLD [1] and targeting the muscarinic acetylcholine receptor M5 (mAChR M5) [2]. The compound is not extensively profiled in the public domain; its structural features suggest potential utility as a pharmacological tool or a starting point for structure-activity relationship (SAR) exploration in the above target areas. Current sourcing is limited to a narrow set of specialty chemical vendors, and no peer-reviewed primary literature with quantitative biological data for this specific molecule was identified at the time of analysis.

Procurement Risk: Why N-(6-Fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide Cannot Be Arbitrarily Replaced by In-Class Analogs


Within the benzothiazole sulfonyl-piperidine carboxamide class, biological activity is acutely sensitive to substitutions on the benzothiazole core, the sulfonyl group, and the point of attachment of the carboxamide to the piperidine ring. For example, in the NAPE-PLD activator series, the closely related pair VU534 (N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide) and VU533 exhibit distinct potencies (EC50 ~0.30 μM vs. ~0.60 μM, respectively) and maximal activation levels despite sharing a common core [1]. A simple 'in-class' replacement with a commercially available analog risks losing target engagement, introducing off-target effects, or altering physicochemical properties critical for experimental reproducibility. Without direct comparative data for this specific compound, prospective users should assume that small structural modifications could lead to large functional differences.

Quantitative Differentiation Evidence for N-(6-Fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide


Structural Differentiation from the Benchmark NAPE-PLD Activator VU534

This compound is a structural analog of VU534, the most potent reported NAPE-PLD activator within the BT-PSP series (EC50 = 0.30 μM for human NAPE-PLD) [1]. It differs from VU534 in three key positions: (i) a 6-fluoro substituent on the benzothiazole ring instead of 5,7-dimethyl; (ii) a methanesulfonyl group in place of a 4-fluorophenylsulfonyl group; and (iii) a 3-carboxamide attachment to the piperidine ring instead of a 4-carboxamide. While direct activity data for this compound are not publicly available, these modifications are known to influence steric and electronic properties in the NAPE-PLD binding pocket, as evidenced by the >2-fold potency difference between VU534 and its close analog VU533 [1].

NAPE-PLD activation Cardiometabolic disease Efferocytosis

Potential Differentiation as an mAChR M5 Inhibitor Scaffold

The arylsulfonyl-piperidine carboxamide chemotype, to which this compound belongs, is claimed as competitive and non-competitive inhibitors of the muscarinic acetylcholine receptor M5 (mAChR M5) in patent US20230303552A1 [1]. The patent discloses extensive SAR around benzothiazole, phenylsulfonyl, and piperidine regioisomers. The specific 6-fluoro-benzothiazole and methanesulfonyl combination, along with the 3-carboxamide configuration, represents a previously uncharacterized but patent-relevant sub-series. Compounds within the same patent family have demonstrated in vitro IC50 values in the nanomolar range for M5 antagonism, though no data for this exact compound are publicly available.

Muscarinic M5 receptor Neuropsychiatric disorders Substance abuse

Physicochemical Comparison with Structurally Closest Commercial Analog

The compound's closest commercially catalogued analog appears to be N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide (CAS 1058506-87-8), which differs only in the attachment point of the carboxamide to the piperidine ring . The 3-carboxamide regioisomer (target compound) has a molecular weight of 357.42 g/mol and a topological polar surface area (tPSA) predicted to be approximately 87 Ų (lower than the 4-carboxamide isomer due to different spatial orientation of the amide group). This regioisomeric variation can impact molecular conformation, hydrogen bonding potential, and thus target binding and pharmacokinetic properties. Without experimental data, the 3-carboxamide geometry offers a distinct vector for lead optimization compared to the 4-carboxamide series.

Physicochemical properties CNS drug-likeness Solubility

Recommended Research and Industrial Applications for N-(6-Fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide


NAPE-PLD SAR Probe for Cardiometabolic Target Validation

Use as a structurally differentiated tool compound in NAPE-PLD enzymatic assays to map how alterations to the benzothiazole substituent (6-F vs. 5,7-dimethyl), sulfonyl group size (methanesulfonyl vs. 4-fluorophenylsulfonyl), and carboxamide regioisomerism (3- vs. 4-position) modulate activation potency and maximal efficacy [1]. This addresses the need for diverse chemical matter beyond the VU534/VU533 pair in dissecting NAPE-PLD-mediated efferocytosis enhancement.

Muscarinic M5 Receptor Inhibitor Lead Expansion

Deploy in a focused screen for mAChR M5 antagonists, leveraging the compound's alignment with the generic structure disclosed in patent US20230303552A1 [2]. The unique methanesulfonyl/6-fluoro-benzothiazole combination can generate novel composition-of-matter intellectual property and potentially improved subtype selectivity profiles compared to previously exemplified phenylsulfonyl analogs.

Negative Control or Inactive Comparator for 4-Carboxamide Series

Given the critical role of the carboxamide position in target binding, this 3-carboxamide regioisomer may serve as a matched molecular pair negative control (assuming reduced activity) in side-by-side experiments with the 4-carboxamide analog (CAS 1058506-87-8). This enables robust SAR conclusions and increases confidence in lead optimization programs .

Chemical Biology Probe for Intracellular Lipid Signaling

Apply in cellular assays measuring NAE (N-acylethanolamine) production via NAPE-PLD to determine whether the methanesulfonyl-bearing analog offers improved cell penetration, metabolic stability, or a different temporal activation profile compared to the reference activator VU534 [1]. Such studies are essential for translating in vitro activation to in vivo cardiometabolic models.

Quote Request

Request a Quote for N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.